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Compound Name:
(3,6-Dimethoxypyridazin-4-

yl)boronic acid

Cat. No.: B1393150 Get Quote

Boronic acids have become indispensable tools in contemporary organic synthesis, largely due

to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

Their relative stability, low toxicity, and functional group tolerance have established them as

superior organometallic reagents for constructing carbon-carbon bonds.[3] Within this class,

heteroaryl boronic acids are of particular importance, providing access to molecular scaffolds

that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This guide focuses on the reactivity profile of a specific, highly functionalized building block:

(3,6-Dimethoxypyridazin-4-yl)boronic acid. The pyridazine core is a common motif in

medicinal chemistry, and the strategic placement of methoxy and boronic acid groups makes

this reagent a versatile partner for introducing this valuable heterocycle into complex molecular

architectures. We will explore its fundamental properties, core reactivity in the Suzuki-Miyaura

coupling, and the practical considerations necessary for its successful application in a research

and development setting.

Core Physicochemical and Handling Characteristics
A thorough understanding of a reagent's physical properties and stability is the foundation of its

effective use. (3,6-Dimethoxypyridazin-4-yl)boronic acid is a crystalline solid whose utility is

directly linked to its proper handling and storage.

Caption: Molecular Structure of the Title Compound.
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Table 1: Physicochemical Properties of (3,6-Dimethoxypyridazin-4-yl)boronic acid

Property Value Source(s)

CAS Number 1015480-87-1 [6][7][8]

Molecular Formula C₆H₉BN₂O₄ [7][8]

Molecular Weight 183.96 g/mol [7][8]

Appearance White to off-white solid [9]

Purity Typically ≥97% [9]

Topological Polar Surface Area 84.7 Å² [8]

Hydrogen Bond Donors 2 [8]

Hydrogen Bond Acceptors 6 [8]

Stability, Storage, and Safe Handling
Like most boronic acids, the stability of (3,6-dimethoxypyridazin-4-yl)boronic acid is a critical

parameter for ensuring reproducibility in synthetic applications. The primary degradation

pathway for boronic acids is protodeboronation, which can be catalyzed by moisture or harsh

pH conditions.[10] Oxidative instability can also be a concern, particularly at physiological pH.

[11][12]

Table 2: Recommended Handling and Storage Guidelines
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Parameter Condition Rationale & Causality

Storage Temperature Refrigerated (2-8°C)

Minimizes thermal

decomposition and slows

potential side reactions.[10]

Atmosphere
Store under an inert gas

(Nitrogen or Argon)

Prevents oxidation and

hydrolysis from atmospheric

moisture.[10]

Moisture
Keep in a tightly sealed

container in a dry place

Boronic acids are hygroscopic

and can hydrolyze, which may

affect reactivity and lead to

caking.[13][14]

pH Conditions
Avoid strong acids or bases

during storage

Harsh pH can accelerate

protodeboronation, cleaving

the C-B bond. Boronic acids

are generally most stable at

neutral pH.[10]

Incompatibilities
Strong oxidizing agents, strong

acids

These can lead to rapid

decomposition of the boronic

acid functional group.[10]

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-

ventilated area or fume hood to avoid inhalation of the fine powder.[7][10]

The Centerpiece of Reactivity: The Suzuki-Miyaura
Cross-Coupling
The premier application of (3,6-dimethoxypyridazin-4-yl)boronic acid is its participation in

the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)–C(sp²) bond with an aryl or vinyl

halide/pseudohalide. This reaction is a cornerstone of modern synthetic chemistry for building

complex molecular frameworks.[1]
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The reaction proceeds via a catalytic cycle involving a palladium catalyst. A fundamental

understanding of this cycle is crucial for troubleshooting and optimization.
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Click to download full resolution via product page

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Mechanistic Considerations for the Pyridazine Substrate
Activation: The reaction is initiated by the activation of the boronic acid by a base.[1] The

base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic

boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the subsequent transmetalation

step.

Electronic Effects: The pyridazine ring is an electron-deficient heterocycle. This electronic

nature can influence the nucleophilicity of the boronic acid. However, this is counterbalanced

by the two electron-donating methoxy groups (-OCH₃), which increase electron density on

the ring. This electronic balance generally makes the compound a competent coupling

partner.

Steric Hindrance: The boronic acid is positioned at C4, flanked by a methoxy group at C3

and a nitrogen atom at C5 (within the ring). This steric environment is generally well-

tolerated, although highly hindered coupling partners may require more forcing conditions or

specialized catalyst systems.

Field-Proven Experimental Protocol: A General
Guideline
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3,6-
Dimethoxypyridazin-4-yl)boronic acid with a generic aryl bromide. Optimization of the

catalyst, base, solvent, and temperature is often necessary for specific substrates.
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Start: Assemble Reagents

1. Add (3,6-Dimethoxypyridazin-4-yl)boronic acid (1.2 eq),
Aryl Bromide (1.0 eq), and Base (2.0-3.0 eq)

to a reaction vessel.

2. Add Palladium Catalyst (1-5 mol%).

3. Purge the vessel with an inert gas
(Nitrogen or Argon) for 5-10 minutes.

4. Add degassed solvent(s) via syringe.

5. Heat the reaction mixture (e.g., 80-100 °C)
with vigorous stirring.

6. Monitor reaction progress by TLC or LC-MS.

7. Upon completion, cool to room temperature
and perform aqueous workup.

8. Purify the crude product via column chromatography
or recrystallization.

End: Isolated Product

Click to download full resolution via product page

Caption: Experimental Workflow for a Typical Suzuki-Miyaura Coupling.
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Table 3: Common Reagent Choices for Optimization

Component Common Examples Rationale for Choice

Palladium Catalyst

Pd(PPh₃)₄, Pd(dppf)Cl₂,

Pd₂(dba)₃ with a phosphine

ligand (e.g., SPhos, XPhos)

Pd(PPh₃)₄ is a classic,

effective choice. Pd(dppf)Cl₂ is

often more robust for

heteroaromatic substrates.

Buchwald-Hartwig type ligands

can improve yields for

challenging couplings.[1][15]

Base
K₂CO₃, Cs₂CO₃, K₃PO₄,

NaHCO₃

K₂CO₃ is a common, cost-

effective choice. Cs₂CO₃ is

more soluble and often more

effective but costlier. K₃PO₄ is

a strong base useful for less

reactive partners.[16]

Solvent System

1,4-Dioxane/H₂O,

Toluene/H₂O, DME/H₂O,

Acetonitrile/H₂O

The aqueous component is

crucial for dissolving the

inorganic base and facilitating

the formation of the active

boronate species. The choice

of organic solvent depends on

the solubility of the substrates

and the desired reaction

temperature.

Plausible Synthesis of the Reagent
While typically purchased from commercial suppliers, understanding the synthesis of (3,6-
dimethoxypyridazin-4-yl)boronic acid provides insight into potential impurities and

alternative synthetic strategies. The most common approach involves a metal-halogen

exchange followed by borylation.
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Start Material:
4-Bromo-3,6-dimethoxypyridazine

Lithiation
(e.g., n-BuLi, THF, -78 °C)

Pyridazin-4-yl Lithium Intermediate

Borylation
(e.g., B(OiPr)₃, -78 °C to RT)

Boronate Ester Intermediate

Acidic Workup
(e.g., aq. HCl)

Final Product:
(3,6-Dimethoxypyridazin-4-yl)boronic acid

Click to download full resolution via product page

Caption: Plausible Synthetic Pathway via Lithiation-Borylation.

This pathway leverages the reactivity of an organolithium intermediate, which is then trapped

with an electrophilic boron source like triisopropyl borate. The final hydrolysis step is crucial to

yield the desired boronic acid.
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Broader Applications in Drug Discovery
The incorporation of boronic acids into drug discovery programs has surged, with several FDA-

approved drugs containing this moiety.[3][17][18] The pyridazine heterocycle is also a well-

established pharmacophore. Therefore, (3,6-dimethoxypyridazin-4-yl)boronic acid serves as

a key building block for synthesizing novel compounds with potential therapeutic value. Its use

allows for the modular and efficient exploration of chemical space around the pyridazine core,

enabling medicinal chemists to fine-tune properties like solubility, metabolic stability, and target

engagement.[19]

Conclusion
(3,6-Dimethoxypyridazin-4-yl)boronic acid is a highly valuable and versatile reagent for

modern organic synthesis. Its reactivity is dominated by the Suzuki-Miyaura cross-coupling,

providing a reliable method for incorporating the dimethoxy-pyridazine scaffold into larger

molecules. Success in its application hinges on a solid understanding of its stability, the

mechanistic nuances of the Suzuki-Miyaura reaction, and careful optimization of reaction

conditions. By adhering to the principles of proper handling and logical experimental design

outlined in this guide, researchers can effectively leverage this powerful building block to

advance their synthetic and medicinal chemistry objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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